N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, a pyrazole ring, and a benzamide group. These groups are common in many biologically active compounds and could potentially interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan, imidazole, pyrazole, and benzamide groups. These groups could potentially participate in various chemical reactions and interact with different biological targets .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it would likely be soluble in organic solvents due to its aromatic rings and polar functional groups .Scientific Research Applications
Organic Synthesis and Chemical Properties
Heterocyclic compounds, including those with imidazole and furan rings, are of significant interest in organic chemistry due to their versatile chemical properties and applications in synthesizing complex molecules. For example, imidazo[1,5-a]pyridine carbenes have been utilized in multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans, showcasing a novel application of these carbenes in organic synthesis (Pan et al., 2010) (Pan et al., 2010). This method provides access to furan derivatives, which are challenging to synthesize through other routes, indicating the potential utility of N-substituted heterocycles in synthetic chemistry.
Biological Activities
Heterocyclic compounds bearing imidazole and pyrazole moieties have been explored for various biological activities. For instance, pyrazole and imidazole derivatives have been synthesized and tested for antimicrobial activity, revealing their potential as antimicrobial agents (Idhayadhulla et al., 2012) (Idhayadhulla et al., 2012). Similarly, novel dibenzo[b,d]furan and 9-methyl-9H-carbazole derived hexahydro-2H-pyrano[3,2-c]quinolines have shown significant antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011) (Kantevari et al., 2011), highlighting the therapeutic potential of heterocyclic compounds.
Catalysis and Material Science
N-heterocyclic carbenes, including imidazol-2-ylidenes, serve as efficient catalysts in transesterification/acylation reactions, demonstrating their utility in catalysis and material science (Grasa et al., 2003) (Grasa et al., 2003). Such catalytic applications are crucial for developing sustainable chemical processes and materials.
Antioxidant and Antimicrobial Properties
Compounds derived from furan and imidazole rings have been evaluated for their antibacterial, antiurease, and antioxidant activities, indicating their potential in treating infections and oxidative stress-related conditions (Sokmen et al., 2014) (Sokmen et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14-5-2-3-6-15(14)19(24)20-8-9-22-10-11-23-18(22)13-16(21-23)17-7-4-12-25-17/h2-7,10-13H,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAVEXKOZVOHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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